Methyl 5-phenyl-pyrrolidine-3-carboxylate
CAS No.: 1086393-06-7
Cat. No.: VC8392471
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1086393-06-7 |
---|---|
Molecular Formula | C12H15NO2 |
Molecular Weight | 205.25 g/mol |
IUPAC Name | methyl 5-phenylpyrrolidine-3-carboxylate |
Standard InChI | InChI=1S/C12H15NO2/c1-15-12(14)10-7-11(13-8-10)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3 |
Standard InChI Key | FANZXFOPODODBE-UHFFFAOYSA-N |
SMILES | COC(=O)C1CC(NC1)C2=CC=CC=C2 |
Canonical SMILES | COC(=O)C1CC(NC1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 5-phenyl-pyrrolidine-3-carboxylate features a pyrrolidine core (C₄H₉N) with substituents at positions 3 and 5. The 3-position bears a methyl ester (-COOCH₃), while the 5-position is occupied by a phenyl group (C₆H₅). The stereochemistry of the pyrrolidine ring significantly influences its biological activity, with trans-configurations often exhibiting enhanced receptor affinity compared to cis-isomers . Computational models derived from crystallographic data of analogous compounds, such as ethyl 4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylate, suggest a puckered ring conformation that optimizes hydrophobic interactions with protein binding pockets .
Synthetic Methodologies
Esterification of Pyrrolidine-3-Carboxylic Acids
A common route involves the esterification of 5-phenyl-pyrrolidine-3-carboxylic acid using methanol and catalytic sulfuric acid. This method, adapted from the synthesis of methyl 5-oxopyrrolidine-3-carboxylate derivatives, achieves yields >80% under reflux conditions . For example, compound 4a in was synthesized via this pathway, highlighting its reliability for introducing methyl ester groups without racemization.
C(sp³)-H Activation and Arylation
Advanced strategies employ transition metal-catalyzed C-H activation to introduce aryl groups. In , a palladium-catalyzed arylation of methyl-Boc-D-pyroglutamate yielded tetrasubstituted pyrrolidines with 31% efficiency (Scheme 11). This method enables precise control over stereochemistry, critical for optimizing receptor binding .
Epimerization and Functionalization
Post-synthetic modifications, such as epimerization using sodium methoxide, adjust the diastereomeric ratio. For instance, (±)-cis-27a in was epimerized to a >20:1 trans:cis ratio, enhancing NMDA receptor selectivity. Subsequent functionalization with sulfonamides or benzamides further diversifies the compound library .
Biological Activity and Structure-Activity Relationships
Ionotropic Glutamate Receptor Modulation
Methyl 5-phenyl-pyrrolidine-3-carboxylate analogs exhibit potent antagonism at iGluRs, particularly NMDA subtypes. Key findings include:
-
NMDA Receptor Affinity: Substitution at the 5-position with aromatic groups (e.g., phenyl) enhances GluN1/GluN2A selectivity. For example, 5j showed a 3–34-fold preference for GluN1/GluN2A over GluN1/GluN2B-D, with IC₅₀ values as low as 200 nM .
-
AMPA/KA Receptor Activity: Bulky 5’-substituents reduce affinity for non-NMDA receptors. Compound 5h demonstrated >100 μM IC₅₀ at AMPA receptors, underscoring selectivity trends .
Table 1: Receptor Binding Profiles of Select Analogs
Compound | NMDA pKᵢ | AMPA IC₅₀ (μM) | KA IC₅₀ (μM) |
---|---|---|---|
5e | 5.42 | 40 | 20 |
5j | 4.87 | 52 | 86 |
5m | 5.16 | 24 | 16 |
Antibacterial Properties
While direct studies on methyl 5-phenyl-pyrrolidine-3-carboxylate are absent, derivatives incorporating thiazole or triazole moieties exhibit Gram-positive antibacterial activity. For instance, 14b in inhibited Staphylococcus aureus with MIC values of 12.5 μg/mL, suggesting potential for structural optimization .
Applications in Drug Discovery
Neurological Therapeutics
The compound’s NMDA receptor selectivity positions it as a candidate for treating neurodegenerative diseases (e.g., Alzheimer’s) and neuropathic pain. Its ability to modulate glutamatergic signaling without widespread receptor blockade reduces neurotoxicity risks .
Prodrug Development
The methyl ester group serves as a prodrug motif, enhancing blood-brain barrier permeability. Hydrolysis to the free carboxylic acid in vivo prolongs therapeutic effects, as demonstrated in analogs like 5c .
Future Directions
Stereochemical Optimization
Exploring enantiopure synthesis routes (e.g., asymmetric C-H activation) could yield derivatives with improved pharmacokinetic profiles. The >20:1 diastereomeric ratios achieved in underscore the feasibility of this approach.
Hybrid Derivatives
Conjugation with antimicrobial scaffolds (e.g., benzimidazoles) may dual-target neurological and infectious pathologies. Compound 14b in , featuring dual pyrrolidinone rings, exemplifies this strategy’s potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume